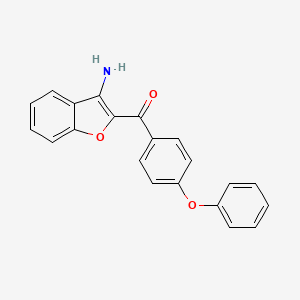

![molecular formula C19H18N2O B5639338 2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)

2-allyl-6-[(3-quinolinylamino)methyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Allyl-6-[(3-quinolinylamino)methyl]phenol belongs to a class of compounds that combine features of phenols and quinolines with Schiff-base linkages. These compounds are of interest due to their potential applications in materials science, catalysis, and as sensors. They are characterized by a quinoline unit linked to a phenol through an amino methylene bridge, with an allyl group providing sites for further chemical modifications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of an amine with an aldehyde or ketone in the presence of a catalyst. For instance, Hazra et al. (2018) synthesized quinoline-based isomers through a Schiff-base condensation between 2-hydroxy-5-methylbenzaldehyde and respective amines under mild conditions, highlighting a common synthetic approach that could be adapted for 2-allyl-6-[(3-quinolinylamino)methyl]phenol (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Molecular Structure Analysis

Quinoline derivatives' molecular structures are characterized by their planarity and conjugation, which are crucial for their chemical properties and reactivity. Single-crystal X-ray diffraction is a standard method for determining precise molecular geometries. For example, Rambabu et al. (2012) utilized this method to analyze the crystal structures of novel quinoline derivatives, providing insights into their supramolecular interactions (Rambabu, Krishna, Basavoju, Rao, Reddy, & Pal, 2012).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, including nitration, bromination, and coordination with metal ions, reflecting their reactive nature and versatility in forming complex structures. For instance, Kuznetsov et al. (1993) discussed the nitration of quinoline derivatives, an essential reaction for introducing functional groups that alter chemical properties (Kuznetsov, Pal'ma, Aliev, Fernandes, Prostakov, & Varlamov, 1993).

Propiedades

IUPAC Name |

2-prop-2-enyl-6-[(quinolin-3-ylamino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-2-6-14-8-5-9-16(19(14)22)12-20-17-11-15-7-3-4-10-18(15)21-13-17/h2-5,7-11,13,20,22H,1,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWDRUGTHNBQSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)CNC2=CC3=CC=CC=C3N=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204725 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Allyl-6-(quinolin-3-ylaminomethyl)-phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-6-methyl-4H-pyran-4-one](/img/structure/B5639285.png)

![4-{[4-(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5639298.png)

![[(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5639304.png)

![1-(2-furoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5639310.png)

![N-(4-fluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5639318.png)

![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5639326.png)

![2-benzyl-8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639333.png)

![1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)

![N-(4-chlorophenyl)-N'-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5639348.png)

![7-methoxy-3-{[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5639365.png)

![N-[2-(2-furyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5639373.png)